molecular formula C11H21NO4 B2749018 2-{[(Tert-butoxy)carbonyl](propyl)amino}propanoic acid CAS No. 1347875-15-3

2-{[(Tert-butoxy)carbonyl](propyl)amino}propanoic acid

Cat. No.: B2749018
CAS No.: 1347875-15-3
M. Wt: 231.292
InChI Key: HJFHLUQGWPTHMM-UHFFFAOYSA-N
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Description

2-{(Tert-butoxy)carbonylamino}propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions

Mechanism of Action

Target of Action

It is known that the compound is a derivative of amino acids , which play crucial roles in various biological processes, including protein synthesis and regulation of biochemical reactions.

Mode of Action

The compound contains a tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that the compound might interact with its targets by releasing the protected amine group, which can then participate in further biochemical reactions.

Biochemical Pathways

The compound is used in the synthesis of dipeptides . Dipeptides are involved in various biochemical pathways, including protein synthesis and degradation, signal transduction, and regulation of immune responses. The compound’s role in these pathways is likely related to its ability to donate a protected amine group, which can be incorporated into peptides.

Pharmacokinetics

The compound’s solubility in various solvents suggests that it might have good bioavailability

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of a base is required for the addition of the Boc group to amines . Moreover, the compound’s solubility in various solvents suggests that its action might be influenced by the polarity of the environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(tert-butoxy)carbonylamino}propanoic acid typically involves the protection of the amine group using the tert-butoxycarbonyl (Boc) group. One common method involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating to ensure complete protection of the amine group.

Industrial Production Methods

In an industrial setting, the production of 2-{(tert-butoxy)carbonylamino}propanoic acid can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{(Tert-butoxy)carbonylamino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The Boc-protected amine group can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-{(Tert-butoxy)carbonylamino}propanoic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(Tert-butoxy)carbonylamino}propanoic acid is unique due to its specific structure and the presence of the Boc protecting group. This makes it particularly useful in organic synthesis, where selective protection and deprotection of functional groups are crucial. Its versatility and stability under various reaction conditions further enhance its value in scientific research and industrial applications.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-7-12(8(2)9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFHLUQGWPTHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C(C)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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